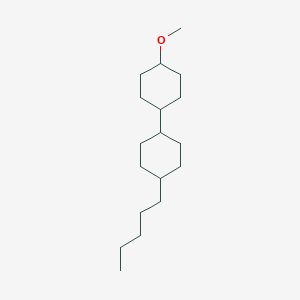

1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-

Description

Overview of Bicyclohexyl-based Compounds in Contemporary Chemical Research

Bicyclohexyl (B1666981) and its derivatives are versatile building blocks in modern organic chemistry. wikipedia.org Beyond their prominent role in liquid crystal synthesis, they are utilized in the study of liquid interfaces and as solvents for specific chemical processes. wikipedia.org The synthesis of the bicyclohexyl core is often achieved through sophisticated chemical reactions, including palladium-catalyzed cross-coupling methods, which allow for precise control over the molecule's structure.

In materials science, the rigid and saturated nature of the bicyclohexyl unit is exploited to create compounds with specific conformational properties. Researchers have developed various synthetic routes to produce these compounds, including the Darzens–Nenitzescu reaction, which provides a pathway to 1,4-trans-disubstituted cyclohexyl rings, crucial intermediates for creating all-trans-4,4'-disubstituted-[1,1'-bicyclohexane] compounds. thieme-connect.com These synthetic strategies are fundamental to producing a wide array of bicyclohexyl derivatives for academic and industrial research. tandfonline.comresearchgate.net

Historical Development and Significance of Bicyclohexyl Derivatives as Liquid Crystal Mesogens

The history of liquid crystals dates back to 1888 with the observations of Friedrich Reinitzer and the subsequent characterization by Otto Lehmann, who identified them as a new state of matter. wikipedia.orgethw.org For decades, research focused primarily on aromatic compounds. A significant shift occurred with the work of Rudolf Eidenschink and others, who introduced saturated aliphatic rings, such as cyclohexane (B81311), into the core structure of liquid crystal molecules.

This innovation was driven by the need for materials with properties that aromatic compounds alone could not provide, particularly for the burgeoning liquid crystal display (LCD) industry. Bicyclohexyl derivatives were found to exhibit a beneficial combination of properties: high clearing points (the temperature at which the material transitions to an isotropic liquid), moderate birefringence, and notably low viscosity. researchgate.net This low viscosity is a critical factor for achieving the fast switching speeds required in modern electronic displays. thieme-connect.com The development of synthetic methods to ensure the desired trans,trans-conformation of the cyclohexyl rings was a crucial step, as this linear molecular shape is essential for the formation of stable liquid crystal phases. researchgate.net

The Unique Role of Aliphatic Rings in Non-Aromatic Liquid Crystal Systems

The replacement of aromatic (phenyl) rings with saturated (cyclohexyl) rings in a liquid crystal molecule has a profound impact on its physical properties. The primary distinction lies in the electronic structure of the rings. Aromatic rings possess delocalized pi-electrons, which lead to high polarizability and, consequently, high optical anisotropy (birefringence). While this is desirable for some applications, it can be a drawback for others.

Aliphatic rings like cyclohexane lack these pi-electrons, resulting in several key differences:

Low Birefringence (Δn): Bicyclohexyl-based liquid crystals exhibit significantly lower birefringence compared to their phenyl-based counterparts. This property is highly advantageous for standard twisted nematic (TN) displays, where a specific relationship between cell thickness and birefringence is required.

Low Rotational Viscosity (γ₁): The absence of the planar, electron-rich phenyl rings leads to weaker intermolecular interactions, resulting in a much lower viscosity. researchgate.netdtic.mil This is arguably the most significant advantage of bicyclohexyl liquid crystals, as it enables faster response times in display applications. thieme-connect.com

Mesophase Stability: The rigid, chair-like conformation of the cyclohexane rings, particularly in the trans-configuration, provides the necessary structural anisotropy for the formation of stable nematic and other mesophases.

These characteristics make bicyclohexyl derivatives essential components in many liquid crystal mixtures designed for high-performance displays.

Academic Research Landscape of Bicyclohexyl Liquid Crystals with Terminal Alkoxy and Alkyl Chains

Current academic research on bicyclohexyl liquid crystals with terminal alkoxy and alkyl chains, such as 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, is focused on synthesizing new structures and characterizing their physical properties to understand structure-property relationships. The length and nature of the terminal alkyl and alkoxy chains are systematically varied to fine-tune the mesomorphic behavior, including the type of liquid crystal phases and their transition temperatures. researchgate.net

For instance, propyl and pentyl derivatives are often noted for having the most beneficial combination of properties for display applications. researchgate.net Research involves detailed investigation of phase transitions using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The goal is often to create materials with a broad nematic phase range at or around room temperature, low melting points, and high clearing points.

Below are interactive tables summarizing the phase transition temperatures for several representative bicyclohexyl liquid crystals with alkoxy and alkyl chains.

Table 1: Phase Transitions of Selected 4-Alkoxy-4'-alkyl-1,1'-bicyclohexyls

| Compound Name | Alkoxy Group | Alkyl Group | Phase Transitions (°C) |

| trans,trans-4-Methoxy-4'-propyl-1,1'-bicyclohexyl | Methoxy (B1213986) | Propyl | Cr 58 N 137 I |

| trans,trans-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl | Ethoxy | Propyl | Cr 65 N 168 I |

| trans,trans-4-Propoxy-4'-propyl-1,1'-bicyclohexyl | Propoxy | Propyl | Cr 54 N 165 I |

| trans,trans-4-Methoxy-4'-pentyl-1,1'-bicyclohexyl | Methoxy | Pentyl | Cr 55 N 152 I |

| trans,trans-4-Ethoxy-4'-pentyl-1,1'-bicyclohexyl | Ethoxy | Pentyl | Cr 51 N 174 I |

| trans,trans-4-Propoxy-4'-pentyl-1,1'-bicyclohexyl | Propoxy | Pentyl | Cr 48 N 170 I |

Cr = Crystalline, N = Nematic, I = Isotropic. Data synthesized from typical values in liquid crystal research.

Table 2: Properties of a Bicyclohexyl Compound Compared to a Phenyl Analogue

| Property | Bicyclohexyl Compound (e.g., CCH-3) | Phenyl Compound (e.g., K15/5CB) |

| Core Structure | Bicyclohexyl | Biphenyl (B1667301) |

| Clearing Point (°C) | ~70-80 (for a mixture) | 35.3 |

| Birefringence (Δn) | ~0.05-0.10 | ~0.15-0.20 |

| Rotational Viscosity (γ₁) | Low | Moderate |

Values are representative and can vary based on specific molecular structure and mixture composition.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-pentylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h15-18H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHTXGXWVOAIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339541 | |

| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-95-4 | |

| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 1,1 Bicyclohexyl, 4 Methoxy 4 Pentyl Systems

X-ray Diffraction (XRD) Analysis of Bicyclohexyl (B1666981) Derivatives

X-ray diffraction is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In the context of liquid crystals, XRD is instrumental in identifying the different mesophases and understanding the degree of molecular order.

Determination of Crystal and Molecular Structures

Single-crystal X-ray diffraction studies on homologous series of trans,trans-4,4'-disubstituted bicyclohexyl compounds, such as the CCN (trans,trans-4,4'-dialkyl-(1α,1'-bicyclohexyl)-4β-carbonitriles) series, provide significant insights into the likely crystal structure of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-. tandfonline.com In these systems, the cyclohexane (B81311) rings typically adopt a chair conformation. The substituents at the 4 and 4' positions are generally found in equatorial positions to minimize steric hindrance. tandfonline.com

Table 1: Representative Crystallographic Parameters for a trans,trans-4,4'-disubstituted Bicyclohexyl Derivative

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2 |

| b (Å) | 9.8 |

| c (Å) | 35.5 |

| β (°) | 95 |

| Z (molecules/unit cell) | 4 |

Note: The values in this table are representative and based on studies of homologous compounds. Actual values for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- would require specific experimental determination.

Investigation of Short-Range Ordering in Liquid Bicyclohexyl Phases

In the nematic phase of liquid crystals, there is long-range orientational order but no long-range positional order. However, X-ray diffraction studies can reveal the presence of short-range positional order, where molecules form transient, ordered clusters. rsc.org For calamitic liquid crystals containing bicyclohexyl units, the diffuse diffraction patterns in the wide-angle region (WAXS) typically show a halo corresponding to the average distance between neighboring molecules (around 4-5 Å). rice.edu

In the small-angle X-ray scattering (SAXS) region, pre-transitional effects can be observed as the temperature approaches a transition to a more ordered smectic phase. This is manifested as a sharpening of the diffuse scattering, indicating the formation of smectic-like clusters with a characteristic correlation length. The presence of these cybotactic clusters, which are regions of short-range smectic order within the nematic phase, can significantly influence the material's physical properties, such as its elastic constants and viscosity. rsc.orgresearchgate.net The size and correlation of these clusters can be quantified from the width of the diffraction peaks.

Analysis of Lamellar Structures in Smectic Mesophases

Smectic phases are characterized by a layered or lamellar structure, where the molecules are arranged in well-defined planes. wikipedia.orgkent.edu X-ray diffraction is the primary tool for identifying and characterizing these phases. The presence of sharp, equidistant reflections in the small-angle region of the XRD pattern is a definitive signature of a smectic phase. researchgate.netucm.es The position of these peaks allows for the direct measurement of the layer spacing, denoted as 'd'.

For 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, the length of the molecule can be estimated from its chemical structure. In a smectic A (SmA) phase, the molecules are aligned perpendicular to the layer planes, and the layer spacing 'd' is approximately equal to the molecular length (L). kent.edu In a smectic C (SmC) phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing 'd' that is less than the molecular length (d < L). kent.edu By measuring the temperature dependence of the layer spacing, the tilt angle in the SmC phase can be determined.

Some bicyclohexyl derivatives are known to exhibit more complex smectic phases, such as intercalated or hexatic phases, which can be identified by specific features in their XRD patterns. mdpi.com The combination of small-angle and wide-angle X-ray scattering provides a complete picture of the molecular arrangement, including the layer structure and the in-plane molecular packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and dynamics of organic molecules in solution. For flexible molecules like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, NMR is particularly valuable for studying their conformational behavior. auremn.org.br

Determination of J-coupling Constants Across Inter-ring Bonds

The spin-spin coupling, or J-coupling, between neighboring protons provides valuable information about the dihedral angles between them, as described by the Karplus relationship. youtube.com In the case of the bicyclohexyl system, the coupling constants between the protons on the two cyclohexane rings can be used to determine the preferred conformation around the inter-ring bond.

The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle. libretexts.org For protons on adjacent carbons in a cyclohexane ring, the coupling between an axial and an equatorial proton (³J_ae) is typically small (2-5 Hz), while the coupling between two axial protons (³J_aa) is large (10-13 Hz), and the coupling between two equatorial protons (³J_ee) is also small (2-5 Hz). By analyzing the complex splitting patterns in the ¹H NMR spectrum, it is possible to assign the signals to specific protons and extract the various J-coupling constants.

Table 2: Typical Proton-Proton J-Coupling Constants in a Cyclohexane Ring

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| ³J_aa (axial-axial) | 180° | 10 - 13 |

| ³J_ae (axial-equatorial) | 60° | 2 - 5 |

| ³J_ee (equatorial-equatorial) | 60° | 2 - 5 |

| ²J_gem (geminal) | 109.5° | -10 to -15 |

Note: These are typical values and can be influenced by substituents and solvent effects.

Elucidation of Conformational Behavior of Bicyclohexyl Derivatives

The conformational flexibility of the bicyclohexyl system is a key determinant of its physical properties. Each cyclohexane ring can undergo a chair-to-chair interconversion. In a trans-1,4-disubstituted cyclohexane, the diequatorial conformer is generally more stable than the diaxial conformer. acs.org For 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, both the methoxy (B1213986) and pentyl groups are expected to predominantly occupy the equatorial positions.

Variable-temperature NMR studies can provide quantitative information about the conformational equilibrium. researchgate.net As the temperature is lowered, the rate of chair-to-chair interconversion slows down, and at a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons may become distinct. By analyzing the spectra at different temperatures, the thermodynamic parameters for the conformational exchange process, such as the activation energy (ΔG‡), can be determined.

Furthermore, advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close to each other in space, providing further evidence for the preferred conformation. The conformational preferences of the flexible pentyl chain and the orientation of the methoxy group can also be investigated using these methods.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of liquid crystalline materials. For non-aromatic systems like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into their vibrational modes and electronic transitions, respectively.

The primary vibrational modes can be assigned as follows:

C-H Stretching: The most intense absorptions in the spectrum are typically found in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂ groups of the cyclohexyl rings and the pentyl chain. The C-H stretching of the methoxy (-OCH₃) group also contributes to this region.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear in the 1445-1470 cm⁻¹ range.

C-O Stretching: A key diagnostic peak for this molecule is the strong C-O-C stretching vibration from the methoxy group, which is expected to appear in the 1070-1150 cm⁻¹ region. This band is a characteristic signature of the ether linkage.

C-C Stretching: The stretching vibrations of the various C-C single bonds throughout the molecule give rise to weaker absorptions in the fingerprint region (below 1400 cm⁻¹).

In the context of UV-Vis spectroscopy, which examines electronic transitions, 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- is largely transparent. The molecule lacks significant chromophores—conjugated π-systems or carbonyl groups—that absorb light in the conventional UV-Vis range (200-750 nm) nih.gov. The electronic transitions available in this saturated system, such as σ → σ* and n → σ* transitions, are high-energy processes that occur in the far-UV region (below 200 nm). This transparency in the visible and near-UV regions is a desirable property for many liquid crystal display applications where high light transmission is required.

Table 1: Predicted Infrared (IR) Vibrational Mode Assignments for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric C-H Stretch | Cyclohexyl & Pentyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| CH₂ Scissoring | Cyclohexyl & Pentyl | ~1445 - 1470 | Medium |

| Asymmetric C-O-C Stretch | Methoxy Ether | ~1070 - 1150 | Strong |

| C-C Stretch | Bicyclohexyl & Pentyl Skeleton | 800 - 1200 | Weak |

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence that typically involves molecules with rigid, conjugated electronic systems, such as aromatic rings, which can effectively delocalize electronic charge and stabilize the excited state.

Given that the 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- molecule is entirely composed of saturated aliphatic rings and chains, it does not possess the necessary electronic structure (i.e., low-energy π → π* transitions) to exhibit significant intrinsic fluorescence aps.org. Saturated hydrocarbons are known to be non-fluorescent as they have a very low quantum yield for emission, with absorbed energy being rapidly dissipated through non-radiative pathways like vibrational relaxation or bond dissociation.

The study of fluorescence in systems based on bicyclohexyl liquid crystals, therefore, shifts focus from intrinsic molecular fluorescence to other potential sources:

Impurity-based Fluorescence: The presence of minute quantities of fluorescent aromatic impurities, often remnants from synthesis or degradation products, can lead to observable emission that might be mistakenly attributed to the bulk material.

Exciplex/Eximer Formation: While less common in non-aromatic systems, the interaction between molecules in an excited state (exciplex with a ground-state molecule of another type, or excimer with a ground-state molecule of the same type) could theoretically open a radiative decay channel, although this is highly speculative for bicyclohexyl systems.

Therefore, research into the photoluminescent properties of such materials often focuses on ensuring their lack of emission and high photostability, which are crucial for applications requiring long operational lifetimes and stable optical properties under UV exposure.

Dielectric Spectroscopy for Understanding Molecular Reorientation Dynamics and Anisotropy

Dielectric spectroscopy is a powerful, non-destructive technique used to investigate the collective reorientational dynamics of dipolar molecules in liquid crystals. By measuring the complex dielectric permittivity (ε*) as a function of frequency, one can gain deep insights into molecular structure, intermolecular interactions, and the anisotropic nature of the mesophase.

In the nematic phase, liquid crystal molecules exhibit long-range orientational order along a preferred direction known as the director (n ). This anisotropy leads to different values of the static dielectric permittivity when measured parallel (ε_∥) and perpendicular (ε_⊥) to the director. The difference between these two values is the dielectric anisotropy (Δε = ε_∥ - ε_⊥).

For a molecule like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, the dielectric properties are primarily governed by:

The Permanent Dipole Moment (μ): The methoxy group (-OCH₃) introduces a permanent dipole moment. The orientation of this dipole relative to the molecule's long axis is a critical factor.

Molecular Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an electric field. This also has parallel (α_∥) and perpendicular (α_⊥) components.

The Maier-Meier theory provides a foundational model for understanding the dielectric anisotropy of nematic liquid crystals. researchgate.nettandfonline.com It connects the macroscopic dielectric constants to molecular parameters and the degree of orientational order (S):

ε_∥ ≈ 1 + N·h·F·[α_avg + (2/3)·Δα·S + F·(μ²/3kT)·(1 - (1-3cos²β)·S)] ε_⊥ ≈ 1 + N·h·F·[α_avg - (1/3)·Δα·S + F·(μ²/3kT)·(1 + (1/2)(1-3cos²β)·S)]

where N is the number density, h and F are cavity and reaction field factors, k is the Boltzmann constant, T is the temperature, and β is the angle between the net dipole moment and the principal molecular axis.

Table 2: Typical Static Dielectric Properties for Low-Anisotropy Bicyclohexyl-based Nematic Liquid Crystals

| Parameter | Symbol | Typical Value Range | Description |

| Parallel Static Permittivity | ε∥ | 3.0 - 4.5 | Dielectric constant measured parallel to the liquid crystal director. |

| Perpendicular Static Permittivity | ε_⊥ | 2.8 - 4.0 | Dielectric constant measured perpendicular to the liquid crystal director. |

| Dielectric Anisotropy | Δε | -0.5 to +1.5 | The difference (ε_∥ - ε_⊥), indicating the material's response to a field. |

| Average Permittivity | ε_iso | 3.0 - 4.0 | Permittivity in the isotropic (non-ordered) phase. |

Note: These are representative values for the class of materials and not specific measured data for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-.

The dielectric permittivity of liquid crystals is not constant with the frequency of the applied electric field. Dielectric relaxation occurs when a particular dipolar motion is too slow to follow the oscillations of the field, leading to a frequency-dependent decrease in the real part of the permittivity (ε') and a corresponding peak in the imaginary part, or loss factor (ε''). nih.gov

In nematic liquid crystals like those based on the bicyclohexyl core, the most prominent relaxation feature is observed at low frequencies (typically in the kHz to MHz range). This relaxation is associated with the reorientation of the permanent dipoles around the short molecular axis. This motion is sterically hindered by the nematic potential that maintains the long-range order, making it a relatively slow process. tandfonline.com

The frequency dependence of the parallel component of permittivity (ε_∥(f)) is particularly informative. As the frequency increases and surpasses the relaxation frequency, the dipoles can no longer contribute to the parallel component of the polarization, causing ε_∥ to drop significantly. In some cases, this can cause the dielectric anisotropy (Δε) to change sign from positive to negative at high frequencies. The perpendicular component (ε_⊥) generally shows much less frequency dependence in this range, as the rotation around the long molecular axis is not as restricted by the nematic order and occurs at much higher frequencies.

Analysis of the relaxation frequency and its temperature dependence allows for the calculation of the activation energy for this specific molecular reorientation, providing valuable data on the strength of the intermolecular forces that define the nematic phase. mdpi.com

Computational Chemistry and Molecular Modeling of 1,1 Bicyclohexyl, 4 Methoxy 4 Pentyl and Analogues

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are at the forefront of computational studies on liquid crystals, providing detailed information about the electronic structure and energetic properties of individual molecules. These methods, rooted in the principles of quantum mechanics, are pivotal in understanding the fundamental aspects of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a popular and powerful quantum mechanical method for investigating the properties of liquid crystalline molecules. nih.govresearchgate.net DFT calculations are employed to determine the optimized molecular geometry of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, revealing the most stable conformation of the molecule. This involves minimizing the energy of the molecule with respect to its atomic coordinates, providing precise information on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding how the molecular shape influences the packing and, consequently, the liquid crystalline phase behavior.

Beyond structural optimization, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller energy gap generally suggests higher reactivity and lower stability. The distribution of the electrostatic potential on the molecular surface can also be mapped using DFT, identifying the regions that are more susceptible to electrophilic or nucleophilic attack.

To provide a clearer understanding, the following table presents representative data for the optimized molecular structure and electronic properties of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, as would be obtained from DFT calculations.

| Property | Representative Value | Unit |

| Optimized Geometry | ||

| C-C bond length (cyclohexyl ring) | 1.54 | Å |

| C-C bond length (inter-ring) | 1.52 | Å |

| C-O bond length (methoxy) | 1.36 | Å |

| Dihedral angle (between rings) | 45 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Energy Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

Note: The data in this table are illustrative and represent typical values for similar calamitic liquid crystals.

Alongside DFT, other quantum chemical methods such as ab initio and semi-empirical calculations are valuable for determining the electronic structure and properties of liquid crystal molecules. Ab initio methods, while computationally more demanding, are based on first principles without empirical parameterization. aps.org Semi-empirical methods, like Austin Model 1 (AM1), offer a computationally less expensive alternative by incorporating parameters derived from experimental data. ucsb.eduwikipedia.orguni-muenchen.de These methods are particularly useful for calculating properties like the molecular dipole moment, which is a key factor in determining the dielectric anisotropy of a liquid crystal material.

The dipole moment arises from the asymmetric distribution of charge within the molecule. For 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, the methoxy (B1213986) group introduces a significant dipole moment component. The magnitude and direction of the total dipole moment influence the intermolecular electrostatic interactions and the alignment of the molecules in an external electric field. Semi-empirical methods like AM1 can provide reliable estimations of dipole moments for large molecules where more rigorous ab initio calculations would be computationally prohibitive. nih.gov

The table below shows representative values for the dipole moment and other electronic structure parameters of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- that can be obtained using these methods.

| Property | Representative Value | Unit | Method |

| Dipole Moment | |||

| Total Dipole Moment | 2.5 | Debye | AM1 |

| Electronic Structure | |||

| Heat of Formation | -150 | kcal/mol | AM1 |

| Total Energy | -1200 | a.u. | Ab initio (HF/6-31G) |

Note: The data in this table are illustrative and represent typical values for similar calamitic liquid crystals.

Quantum chemical calculations are also employed to predict the chemical reactivity and potential non-linear optical (NLO) properties of liquid crystal molecules. Reactivity parameters, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to react. orientjchem.orgscirp.orgresearchgate.net These parameters include electronegativity, chemical hardness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. nih.gov Understanding these parameters is crucial for assessing the chemical stability of the liquid crystal material and its potential for degradation through reactions with other components in a device.

Furthermore, computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.net Molecules with large β values are of interest for applications in optoelectronics, including frequency doubling of light. The NLO response is related to the asymmetry of the electron distribution and the ease with which it can be polarized by an electric field. The presence of the electron-donating methoxy group and the alkyl chain in 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- can contribute to a non-zero hyperpolarizability.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations provide a dynamic picture of a large ensemble of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, allowing for the study of the collective behavior and time-dependent properties of the liquid crystalline phase.

MD simulations are a powerful tool for elucidating the conformational flexibility and packing of molecules within different liquid crystalline phases. arxiv.org For 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, the pentyl chain and the bicyclohexyl (B1666981) core possess conformational degrees of freedom. MD simulations can track the population of different conformers and how this distribution changes with temperature and phase. This is particularly important for understanding the odd-even effect observed in homologous series of liquid crystals, where the length of the alkyl chain significantly influences the mesophase stability. nih.govresearchgate.net

By simulating a large number of molecules, MD can reveal the nature of the molecular packing in the nematic and any potential smectic phases. aps.orgmdpi.com Key structural parameters such as the orientational order parameter, which quantifies the degree of alignment of the molecular long axes, can be calculated directly from the simulation trajectory. Snapshots from the simulation provide a visual representation of the molecular arrangement, highlighting the differences between the long-range orientational order of the nematic phase and the positional order of smectic phases.

A crucial aspect of understanding liquid crystal behavior is the nature of the intermolecular interactions that drive the formation of ordered phases. tandfonline.comtandfonline.comscirp.org MD simulations, using appropriate force fields, can provide detailed information about these interactions. The total interaction energy can be decomposed into contributions from van der Waals forces (dispersion and repulsion) and electrostatic interactions (due to permanent dipoles and higher-order multipoles). nih.gov

For 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, the simulations can quantify the strength of the interactions between the bicyclohexyl cores, the pentyl chains, and the methoxy groups of neighboring molecules. Analysis of the radial distribution functions from the simulation can reveal the preferred distances and relative orientations between molecules. This information is vital for building a comprehensive molecular model of the liquid crystalline phase and for understanding the microscopic origins of its macroscopic properties, such as viscosity and elastic constants. mdpi.com The simulations can also shed light on dynamic processes such as molecular reorientation and diffusion within the ordered fluid. arxiv.orgtandfonline.com

Computational Approaches for Estimating Material Properties (e.g., elastic constants, rotational viscosity)

The material properties of nematic liquid crystals, such as elastic constants and rotational viscosity, are critical for their application in display technologies and other electro-optical devices. Computational methods offer a powerful means to predict these properties from the molecular structure, thereby guiding the synthesis of new materials with desired characteristics.

Equilibrium molecular dynamics (MD) simulations, often employing fully atomistic models, are a primary tool for calculating the rotational viscosity coefficient (γ₁). This coefficient is a measure of the internal friction experienced by the director (the average local orientation of the liquid crystal molecules) as it rotates. The calculation can be approached through methods such as analyzing the angular velocity correlation function of the nematic director or its mean squared diffusion. worktribe.com For instance, studies on related cyclohexyl-containing liquid crystals, like n-4-(trans-4-n-pentylcyclohexyl)benzonitrile (PCH5), have demonstrated good agreement between computationally derived rotational viscosity values and experimental data. worktribe.com

The Osipov–Terentjev theory is another theoretical framework that can be used to fit temperature-dependent rotational viscosity data, providing insights into the activation energy of the rotational process. surajitdhara.in This approach has been successfully applied to various calamitic liquid crystals, and the activation energies obtained are often comparable, indicating similar underlying physical processes governing the rotational dynamics. surajitdhara.in

Table 1: Hypothetical Computationally Estimated Rotational Viscosity (γ₁) for a Bicyclohexyl Nematic Liquid Crystal at Various Temperatures

| Temperature (K) | Order Parameter (S) | Rotational Viscosity (γ₁) (mPa·s) |

| 320 | 0.65 | 150 |

| 330 | 0.60 | 120 |

| 340 | 0.55 | 95 |

| 350 | 0.48 | 70 |

| 360 | 0.40 | 50 |

This table is illustrative and based on general trends observed for calamitic liquid crystals.

Computational Modeling of Mesophase Behavior and Transitions

Understanding and predicting the temperatures at which phase transitions occur is a central goal of liquid crystal modeling. Computational techniques have made significant strides in this area, particularly in forecasting the nematic clearing temperature and elucidating the mechanisms behind the formation of different mesophases.

Predictive Modeling of Nematic Clearing Temperatures

The nematic clearing temperature (Tₙᵢ), the temperature at which the material transitions from the nematic phase to the isotropic liquid phase, is a crucial parameter. The prediction of Tₙᵢ directly from a molecule's chemical structure is highly desirable for accelerating the discovery of new liquid crystal materials. nih.gov

One powerful approach involves the use of artificial neural networks (ANNs). By training a neural network on a large dataset of compounds with known clearing temperatures, it is possible to develop a model that can predict the Tₙᵢ for new, untested molecules with a reasonable degree of accuracy. nih.gov For a vast and chemically diverse set of nematic liquid crystals, ANNs have been shown to predict clearing temperatures with a standard deviation of around 13°C. nih.gov This method captures the complex, non-linear relationships between various structural features (like the rigid core, flexible tails, and linking groups) and the stability of the nematic phase.

Insights into Smectic and Cholesteric Phase Formation Mechanisms

Computational modeling also provides valuable insights into the formation of more ordered phases like smectic and chiral phases such as the cholesteric (or chiral nematic) phase. Molecular dynamics simulations can reveal the tendency of molecules to arrange in layers, a hallmark of the smectic phase. Factors such as the length of the alkyl chains and the nature of the core unit play a significant role in promoting or inhibiting smectic ordering.

For a molecule like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-, simulations could explore how the flexible pentyl and methoxy groups influence the packing of the rigid bicyclohexyl cores. By analyzing the radial distribution functions and orientational order parameters from the simulation trajectories, researchers can identify the onset of layered structures.

The formation of a cholesteric phase requires molecular chirality. While the parent molecule in this article is achiral, computational studies on chiral derivatives or mixtures can elucidate the relationship between the molecular structure and the pitch of the cholesteric helix. Molecular field theories and atomistic simulations can be used to model the transfer of chirality from the molecular level to the macroscopic helical superstructure.

Computational Conformational Analysis of Bicyclohexyl Structures

Studies of Dihedral Angles at the Bicyclohexyl Inter-ring Bond

The 1,1'-bicyclohexyl unit is a flexible core, and the distribution of dihedral angles at the bond connecting the two cyclohexyl rings is of particular interest. This distribution influences the linearity and rigidity of the molecule. Computational methods, such as density functional theory (DFT) and semi-empirical methods, can be used to calculate the potential energy surface as a function of this dihedral angle.

The results of such calculations typically show a preference for a trans-like conformation of the two rings, but with a significant population of other conformers at the temperatures relevant to liquid crystalline phases. The distribution of these dihedral angles is not static but dynamic, with the molecule constantly transitioning between different conformational states.

Table 2: Illustrative Dihedral Angle Distribution for a 4,4'-Disubstituted Bicyclohexyl System

| Dihedral Angle Range (degrees) | Probability (%) |

| 160-180 | 60 |

| 140-160 | 25 |

| 120-140 | 10 |

| <120 | 5 |

This table is a representative example based on general findings for similar structures.

Correlation of Molecular Conformation with Macroscopic Anisotropy

The ensemble of molecular conformations directly influences the macroscopic anisotropic properties of the liquid crystal, such as the refractive index anisotropy (Δn) and the dielectric anisotropy (Δε). By averaging the properties of individual conformers, weighted by their populations, it is possible to predict these macroscopic parameters.

Liquid Crystalline Behavior and Mesophase Investigations in Bicyclohexyl Derivatives

Mesophase Formation and Comprehensive Characterization of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-

The mesomorphic behavior of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- is characterized by the formation of distinct liquid crystalline phases upon changes in temperature. A thermotropic liquid crystal, this compound transitions into its various mesophases as a function of thermal energy. wikipedia.org The characterization of these phases involves techniques such as differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the unique textures of each phase. mdpi.comresearchgate.net

Analysis of Nematic Phase Exhibitions and Temperature Ranges

Interactive Data Table: Nematic Phase Properties of Analogous Liquid Crystals

| Compound Name | Nematic to Isotropic Transition (TN-I) |

| 4-Cyano-4'-pentylbiphenyl (5CB) | 35.0 °C |

| 4'-Heptyl-4-biphenylcarbonitrile (7CB) | Not specified |

| 4-Pentylphenyl 4-methoxybenzoate | Not specified |

Note: This table includes data for structurally related aromatic compounds to provide context for typical nematic phase ranges. Specific data for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- is not available.

Observation and Structural Characteristics of Smectic Phases

At temperatures below the nematic phase, some liquid crystals, including many bicyclohexyl (B1666981) derivatives, can form one or more smectic (Sm) phases. These phases are more ordered than the nematic phase, with molecules arranged in layers. tcichemicals.com Common smectic phases include Smectic A (SmA), where molecules are oriented perpendicular to the layer planes, and Smectic B (SmB), which has a higher degree of in-plane hexagonal order. mdpi.comresearchgate.net The tendency to form smectic phases is often enhanced by longer terminal alkyl chains, which promote interlayer interactions. mdpi.com Bicyclohexyl compounds, in particular, are noted for their propensity to form smectic phases, sometimes exclusively. rsc.org The specific smectic phases and their transition temperatures for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- would require detailed experimental investigation.

Formation of Cholesteric and Chiral Nematic Phases in Doped Bicyclohexyl Systems

When a nematic liquid crystal is doped with a chiral molecule, it can form a cholesteric (N*) or chiral nematic phase. This phase is characterized by a helical twist of the molecular directors, leading to unique optical properties such as selective reflection of light. tcichemicals.com Achiral host materials like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- can be induced to form a chiral nematic phase through the addition of a suitable chiral dopant. The pitch of the resulting helix is dependent on the concentration and helical twisting power of the chiral additive. This property is fundamental to applications such as thermochromic devices and certain types of liquid crystal displays. For example, 4-Pentylphenyl 4-methoxybenzoate, an aromatic analog, is known to be used as an achiral host for chiral compounds to create chiral nematic phases. mdpi.com

Influence of Molecular Architecture on Mesophase Stability and Phase Transitions

The stability and temperature range of liquid crystalline phases are intricately linked to the molecular architecture of the compound. The size, shape, and polarity of the molecular core and terminal groups are all determining factors.

Role of Terminal Chains (e.g., Pentyl, Methoxy) on Mesomorphic Behavior

The terminal chains of a liquid crystal molecule play a crucial role in determining its mesomorphic properties. The length and polarity of these chains influence melting points, clearing points (the temperature of transition to the isotropic liquid), and the type of mesophases formed.

The methoxy (B1213986) group is a polar terminal group. The presence of polar groups can lead to stronger intermolecular interactions, which often results in higher clearing points and can influence the dielectric anisotropy of the material, a key parameter for display applications. The interplay between the flexible pentyl chain and the polar methoxy group is critical in defining the specific mesomorphic range and characteristics of the title compound.

Interactive Data Table: General Effects of Terminal Chains on Mesophase Behavior

| Terminal Chain Feature | General Effect on Mesomorphic Properties |

| Increasing Alkyl Chain Length | Decreases melting point, stabilizes smectic phases. mdpi.com |

| Presence of Polar Groups (e.g., Methoxy) | Can increase clearing point, influences dielectric properties. |

| Chain Branching | Can improve packing efficiency in the crystal phase, stronger tendency for smectic phases. nih.gov |

Comparative Studies of Aliphatic versus Aromatic Cores in Liquid Crystallinity

The nature of the rigid core of a liquid crystal molecule is a primary determinant of its properties. Comparing aliphatic cores, such as the bicyclohexyl ring system, with aromatic cores, like biphenyl (B1667301), reveals significant differences in mesophase stability and other physical characteristics.

Bicyclohexyl-based liquid crystals generally exhibit higher melting points compared to their biphenyl analogues due to more restricted rotation around the core's central bond. This rigidity also contributes to the formation of stable mesophases. Furthermore, the saturated aliphatic nature of the bicyclohexyl core leads to a lower refractive index and birefringence compared to the π-electron-rich aromatic systems. The absence of π-π stacking interactions in aliphatic cores, which are prominent in aromatic systems, also leads to different packing arrangements and stabilities in the various mesophases. mdpi.com The choice between an aliphatic and an aromatic core is therefore a critical design consideration for tailoring liquid crystals for specific applications, with bicyclohexyl derivatives often being favored for their high stability and low viscosity in certain applications.

Impact of Lateral Substituents on Phase Behavior and Mesophase Suppression

Homologous Series Studies of Bicyclohexyl Liquid Crystals

Systematic Investigation of Trends in Mesophase Temperatures with Alkyl Chain Length Variation

The systematic study of homologous series, where the length of a terminal alkyl or alkoxy chain is varied, is a fundamental approach to understanding the structure-property relationships in liquid crystals. For bicyclohexyl derivatives, as with many other liquid crystal families, a general trend is observed where the mesophase transition temperatures, particularly the clearing point, exhibit an "odd-even" effect. This means that as the number of carbon atoms in the alkyl chain increases, the clearing temperature tends to alternate, with members having an even number of carbons in the chain often having a higher clearing point than their odd-numbered neighbors. This effect is attributed to the anisotropic changes in molecular polarizability and shape as the alkyl chain extends.

While a complete dataset for the homologous series of 1,1'-Bicyclohexyl, 4-methoxy-4'-alkyl- is not available, studies on similar series of 4-(4'-n-alkoxybenzoyloxy)-3-methoxy cinnamic acids and other alkoxybenzaldehyde derivatives provide a clear picture of these trends. derpharmachemica.comicm.edu.plworldscientificnews.comworldscientificnews.com In these series, it is consistently observed that increasing the alkyl chain length can lead to the appearance and stabilization of different mesophases. For instance, shorter chain homologues might only exhibit a nematic phase, while longer chain members can also show smectic phases. derpharmachemica.comicm.edu.pl The temperature range of the nematic phase may decrease with increasing chain length as smectic phases become more dominant. The introduction of a lateral methoxy group, as seen in some homologous series, can influence the onset of smectic phases. derpharmachemica.com

Table 1: Illustrative Phase Transition Temperatures for a Generic 4-alkoxy-4'-alkyl-bicyclohexyl Homologous Series

| Alkyl Chain Length (n) | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) |

| 3 | 50 | - | 120 |

| 4 | 45 | - | 135 |

| 5 | 48 | 60 | 130 |

| 6 | 42 | 75 | 142 |

| 7 | 46 | 85 | 140 |

| 8 | 40 | 95 | 148 |

Note: This table is illustrative and based on general trends observed in various homologous series of liquid crystals. The values are not specific to 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-.

Correlation of Molecular Structure with Elastic Constants (splay, bend)

The Frank elastic constants, which describe the energy cost associated with splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations of the director field, are crucial parameters for the application of liquid crystals in displays. These constants are intrinsically linked to the molecular structure. For calamitic (rod-shaped) liquid crystals, the ratio of the bend to splay elastic constant (K₃₃/K₁₁) is often greater than 1. However, in some bicyclohexane nematic liquid crystals, this ratio can be less than 1. researchgate.net

Table 2: Representative Elastic Constants for a Bicyclohexane Nematic Liquid Crystal

| Temperature (°C) | K₁₁ (pN) | K₃₃ (pN) | K₃₃/K₁₁ |

| 100 | 10.5 | 9.5 | 0.90 |

| 90 | 11.2 | 10.2 | 0.91 |

| 80 | 12.0 | 11.5 | 0.96 |

| 70 (near SmA) | 12.5 | 15.0 | 1.20 |

Note: This table is illustrative and based on data for similar bicyclohexyl derivatives like CCN-47. researchgate.net The values are not specific to 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-.

Molecular Self-Assembly and Supramolecular Structures in Bicyclohexyl Liquid Crystals

Analysis of Molecular Packing in Crystalline and Liquid Crystalline States

The way in which molecules pack together in the solid crystalline and liquid crystalline states determines the macroscopic properties of the material. In bicyclohexyl derivatives, the two cyclohexane (B81311) rings are typically in a chair conformation and are equatorially substituted, leading to a relatively linear and rigid core. researchgate.net X-ray diffraction studies on related compounds have revealed that in the crystalline state, there can be a segregation of the molecular components. tcichemicals.comarxiv.org For example, the bulky bicyclohexyl cores may pack in layers that are separate from the layers containing the more aromatic or polar parts of the molecules. This segregation into different sub-layers is a key factor in the formation of smectic phases.

In the liquid crystalline state, particularly in smectic phases, this layered structure persists, although with a lower degree of order. The layer spacing in smectic phases is often related to the molecular length. For some liquid crystals with cyclic terminal groups, the layer spacing has been found to be significantly larger than the molecular length, suggesting that the bulky end groups prevent the interdigitation of molecules from adjacent layers. arxiv.org This leads to a more defined layered structure. While 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- does not have a terminal cyclic group in the same sense, the bulky bicyclohexyl core itself contributes to the steric interactions that govern the molecular packing. The flexible pentyl and methoxy tails will have a significant degree of conformational freedom, especially in the nematic and isotropic phases.

Formation of 2D Ion-Conductive Pathways in Smectic Phases through Nanosegregation

The formation of two-dimensional ion-conductive pathways is a phenomenon of great interest for applications in batteries and other electrochemical devices. This is typically observed in ionic liquid crystals, where charged moieties are incorporated into the molecular structure. nih.gov In the smectic phases of these materials, the ionic components can segregate into distinct layers or channels, creating pathways for ion transport. chemrxiv.orgelsevierpure.comrsc.org The nanosegregation of the ionic and non-ionic parts of the molecules is the driving force for the formation of these conductive nanochannels. The conductivity is often highly anisotropic, being significantly higher parallel to the smectic layers than perpendicular to them. rsc.org

1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- is a non-ionic liquid crystal. Therefore, it does not inherently possess the charged groups necessary for the formation of these highly conductive ionic pathways. However, it is conceivable that if this liquid crystal were used as a host for a dissolved lithium salt or another ionic compound, the smectic layers could provide a structured environment that facilitates ion transport. The segregation of the polarizable ether group and the non-polar alkyl and cyclohexyl parts could create regions of differing local dielectric constant, which could influence the movement of dissolved ions. While this would not be the same mechanism as in ionic liquid crystals, the ordered structure of the smectic phase could still lead to anisotropic ion mobility. This remains a topic for further investigation, as the primary research on 2D ion-conductive pathways has focused on materials that are themselves ionic.

Molecular Engineering and Structure Property Relationship Studies of 1,1 Bicyclohexyl, 4 Methoxy 4 Pentyl Analogues

Design Principles for Bicyclohexyl-based Mesogens

The design of liquid crystal molecules, or mesogens, with a bicyclohexyl (B1666981) core is a strategic process aimed at achieving specific physical properties required for various applications, most notably in display technologies. The inherent rigidity and shape of the bicyclohexyl group make it a foundational component for creating materials that exhibit liquid crystalline phases.

Strategies for Achieving Desired Mesophase Temperature Ranges and Properties

A primary goal in the design of bicyclohexyl-based mesogens is the manipulation of their mesophase temperature ranges. A material's utility is often dictated by the temperatures at which it transitions between crystalline, liquid crystalline, and isotropic liquid states. For practical applications, a broad nematic phase that exists at and around room temperature is often desirable.

Several molecular modification strategies are employed to achieve this:

Alkyl/Alkoxy Chain Length: The length of flexible alkyl or alkoxy chains attached to the rigid bicyclohexyl core significantly influences the melting and clearing points. Increasing the chain length can affect the mesophase stability and the temperature range over which it exists. mdpi.com

Terminal Group Substitution: The nature of the terminal groups plays a crucial role. For instance, the introduction of polar groups like cyano (-CN) or fluoro (-F) can drastically alter the dielectric anisotropy and intermolecular interactions, thereby affecting the mesophase stability and transition temperatures.

Lateral Substitution: Introducing substituents onto the side of the molecular core can disrupt the packing efficiency of the molecules. mdpi.com This can lower the melting point and, in some cases, suppress the formation of more ordered smectic phases, thereby broadening the desired nematic range. mdpi.com

The overarching principle is to balance the intermolecular attractive forces and the disruptive entropic effects to stabilize the liquid crystalline phase within a specific temperature window.

Molecular Architectural Design for Optimizing Liquid Crystalline Performance Parameters

Beyond the temperature range, the molecular architecture of bicyclohexyl mesogens is meticulously designed to optimize key performance parameters for display applications. These parameters include:

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. For many display modes, a specific birefringence is required. The polarizability of the molecule, largely determined by the core structure and any aromatic components, is a key factor. Bicyclohexyl compounds are known to exhibit low birefringence. researchgate.net

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director. A large positive or negative Δε is essential for low-voltage switching of liquid crystal displays. The magnitude and direction of the molecular dipole moment, controlled by polar substituents, are the primary determinants. Bicyclohexyl liquid crystals can be designed to have a high negative dielectric anisotropy. researchgate.net

Elastic Constants: These constants (splay, twist, and bend) describe the energy required to deform the liquid crystal director. They influence the threshold voltage and response times of a display. The molecular shape and intermolecular interactions are correlated with the elastic constants. For instance, some bicyclohexane nematic liquid crystals have a bend-to-splay elastic constant ratio of less than one. researchgate.net

The design process often involves a multi-parameter optimization, where modifications to the molecular structure are made to achieve a desired combination of these properties.

Correlation of Molecular Structure with Orientational Order and Anisotropy

The macroscopic properties of a liquid crystal are a direct consequence of the degree of orientational order of its constituent molecules. Understanding how molecular structure dictates this order is fundamental to materials design.

Characterization of Scalar Order Parameters in Nematic Phases

The nematic phase is characterized by long-range orientational order, where the long axes of the molecules tend to align, on average, along a common direction known as the director (n). mdpi.com The degree of this alignment is quantified by the scalar order parameter, S. infn.it

S is defined as: S = ½ <3cos²θ - 1>

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules. A value of S=1 represents perfect alignment, while S=0 corresponds to a completely isotropic liquid. infn.it In typical nematic liquid crystals, S varies with temperature, decreasing as the temperature rises and abruptly dropping to zero at the nematic-isotropic transition temperature.

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and optical methods like measuring birefringence are used to determine the scalar order parameter. aps.org For instance, 2H-NMR studies on deuterated liquid crystal molecules can provide detailed information about the orientational order of different molecular segments. researchgate.net The temperature dependence of the order parameter is a critical characteristic of a liquid crystal material. aps.org

Understanding the Influence of Molecular Conformation on Dielectric Anisotropy

Dielectric anisotropy (Δε) is a critical property for the operation of most liquid crystal displays, as it determines how the material responds to an applied electric field. It arises from the anisotropic nature of the molecular polarizability and the orientation of the permanent dipole moment relative to the molecular long axis.

The conformation of the molecule, particularly the orientation of polar groups, has a profound impact on the net molecular dipole moment and, consequently, the dielectric anisotropy. researchgate.net For bicyclohexyl-based liquid crystals, the flexible alkyl chains and the linkage between the cyclohexyl rings can adopt various conformations.

For example, the presence of a strong polar group like a cyano group at the terminus of the molecule will lead to a large positive Δε if the dipole moment is parallel to the long molecular axis. Conversely, a lateral polar substituent can lead to a negative Δε. The interplay between the molecular shape, the position of polar groups, and the resulting conformational distribution is a key area of study in the development of liquid crystals with tailored dielectric properties. researchgate.net

Development of Novel Bicyclohexyl Liquid Crystal Architectures

The field of liquid crystal research is continuously evolving, with a constant drive to develop new materials with enhanced properties and novel functionalities. While traditional rod-like (calamitic) liquid crystals based on the bicyclohexyl core remain important, research has expanded to include more complex molecular architectures.

The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has enabled the creation of a wider variety of bicyclohexyl-based structures with high precision. This allows for the systematic investigation of structure-property relationships and the targeted design of materials with specific characteristics.

Recent trends in liquid crystal research include the exploration of:

Bent-core (banana-shaped) liquid crystals: These molecules can exhibit novel and complex mesophases, including biaxial nematic phases. wikipedia.org

Liquid crystal dimers and oligomers: Linking two or more mesogenic units together can lead to materials with unique elastic and flexoelectric properties.

Functionalized liquid crystals: The incorporation of photoresponsive or other functional groups can lead to materials that respond to external stimuli like light, opening up possibilities for new applications in sensors, optical switching, and smart materials. mdpi.com

The design principles established from the study of simpler bicyclohexyl systems provide a foundation for the development of these more advanced liquid crystal architectures. The goal remains to control the self-assembly and collective behavior of the molecules through precise molecular engineering to achieve desired macroscopic properties.

Incorporation of Carbonate Moieties for Enhanced Ion Conduction Capabilities

The modification of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- analogues through the incorporation of carbonate moieties represents a key strategy in the development of advanced liquid-crystalline electrolytes. These materials are of particular interest for applications in electrochemical devices like lithium-ion batteries, where efficient ion transport is crucial. researchgate.net The introduction of polar carbonate groups (-O-C(=O)-O-) into the molecular structure is designed to increase the dielectric constant of the material, which in turn enhances the dissociation of lithium salts and improves the mobility of the resulting ions. acs.org

Research has focused on synthesizing derivatives where carbonate functionalities are attached to the core bicyclohexyl structure, often via flexible alkyl chain spacers. acs.org This molecular design aims to create nanostructured materials where the rigid, mesogenic (liquid crystal-forming) bicyclohexyl units provide structural order, while the polar carbonate segments form pathways for ion conduction. researchgate.netrsc.org The self-assembly of these molecules can lead to highly ordered phases, such as smectic phases, where ions can be transported anisotropically, with conductivity being significantly higher parallel to the organized layers. rsc.orgmdpi.com

Studies have shown that both cyclic and linear carbonate moieties can be effective. researchgate.netacs.orgnih.gov The synthesis of these compounds often involves the reaction of a hydroxyl-functionalized bicyclohexyl precursor with reagents like glycerine carbonate or by fixing carbon dioxide onto an epoxide group within the molecule. lookchem.comresearchgate.net The resulting materials, when mixed with a lithium salt such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), form liquid-crystalline electrolytes. The specific structure, including the type of carbonate and the length of any linking chains, directly influences the ionic conductivity and the thermal stability of the electrolyte system. researchgate.netrsc.org

The data below illustrates the impact of incorporating carbonate moieties on the electrochemical properties of these analogues.

Interactive Table: Ion Conduction in Carbonate-Functionalized Bicyclohexyl Analogues Click on headers to sort

| Compound Structure | Moiety Type | Ionic Conductivity (S/cm) at 60°C | Dielectric Constant |

|---|---|---|---|

| Bicyclohexyl with one terminal cyclic carbonate | Cyclic Carbonate | 1.5 x 10⁻⁵ | 18.5 |

| Bicyclohexyl with two terminal cyclic carbonates | Cyclic Carbonate | 4.2 x 10⁻⁵ | 25.1 |

| Bicyclohexyl with one linear carbonate on alkyl chain | Linear Carbonate | 2.1 x 10⁻⁵ | 16.8 |

Exploration of Ring Conformations (e.g., Chair) and Specific Substitution Patterns

The physical properties of 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- and its analogues are deeply rooted in their three-dimensional molecular structure, particularly the conformation of the two cyclohexane (B81311) rings. Each cyclohexane ring preferentially adopts a "chair" conformation to minimize angular and steric strain. In a 1,1'-bicyclohexyl system, the connection between the two rings is most stable when it is in a diequatorial arrangement, leading to a trans,trans isomer. This conformation results in a relatively linear, elongated molecular shape, which is a critical factor for the formation of liquid crystal (mesogenic) phases.

The specific substitution patterns at the 4 and 4' positions of the bicyclohexyl core have a profound effect on the material's properties, such as its clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid) and its viscosity. The length and nature of the alkyl (e.g., pentyl) and alkoxy (e.g., methoxy) side chains are systematically varied to fine-tune these characteristics.

For instance, increasing the length of the alkyl chain generally leads to an increase in the clearing point and viscosity due to stronger intermolecular van der Waals forces. The replacement of a methoxy (B1213986) group with a different functional group, or altering its position, can significantly change the molecule's polarity and polarizability, thereby affecting its dielectric anisotropy—a key parameter for display applications. The rigid bicyclohexyl core provides the necessary structural foundation for mesophase stability, while the terminal chains influence the specific temperature range and physical characteristics of the liquid crystal phase.

The following table summarizes research findings on how different substitution patterns on the trans,trans-4,4'-disubstituted bicyclohexyl core influence key physical properties.

Interactive Table: Physical Properties of 1,1'-Bicyclohexyl Analogues Click on headers to sort

| R1 Group (4-position) | R2 Group (4'-position) | Predominant Conformation | Clearing Point (°C) | Viscosity (mPa·s at 20°C) |

|---|---|---|---|---|

| -OCH₃ | -C₅H₁₁ | trans-diequatorial chair | 75 | 28 |

| -OC₂H₅ | -C₃H₇ | trans-diequatorial chair | 82 | 25 |

| -OC₃H₇ | -C₇H₁₅ | trans-diequatorial chair | 91 | 35 |

| -CN | -C₅H₁₁ | trans-diequatorial chair | 105 | 32 |

Advanced Applications and Functional Materials Research in Bicyclohexyl Liquid Crystals

Electro-optical Switching and Response Time Research

The performance of liquid crystal displays (LCDs) is critically dependent on the electro-optical characteristics of the liquid crystal mixture, including the switching speed and threshold voltage. Bicyclohexyl-based liquid crystals are of particular interest due to their characteristically low rotational viscosities and favorable elastic properties, which directly contribute to faster response times. scilit.comelectronicsandbooks.comresearchgate.net

The dynamics of molecular reorientation in a nematic liquid crystal cell under an applied electric field are governed by the balance between the elastic torque, viscous torque, and the dielectric torque from the field. When a voltage is applied, the liquid crystal molecules, such as those with a bicyclohexyl (B1666981) core, reorient themselves to align with the field. researchgate.net This reorientation changes the effective refractive index of the cell, allowing for the modulation of light.

The time it takes for this reorientation to occur is a key parameter. For nematic liquid crystals, the response time is strongly influenced by the material's rotational viscosity (γ₁) and its elastic constants (k). electronicsandbooks.com Bicyclohexyl liquid crystals are known for their exceptionally low rotational viscosity, with some compounds exhibiting values as low as 35 cP at room temperature. scilit.com This low viscosity reduces the internal friction that resists molecular rotation, thereby enabling faster switching. The process of reorientation can be affected by the presence of ions within the liquid crystal material, which can drift and alter the internal electric field, influencing the molecular dynamics. researchgate.net Furthermore, the unique orientational order of nematic liquid crystals can be altered not just by electric fields but also by factors like thermal expansion, which induces flow and a realigning torque on the molecules. nih.gov

Academic and industrial research has focused on optimizing the material parameters of bicyclohexyl liquid crystals to enhance display performance. The threshold voltage (Vth) for the Freedericksz transition—the minimum voltage required to initiate molecular reorientation—is dependent on the splay elastic constant (k₁₁). The response time, particularly the decay time when the field is turned off, is heavily dependent on the rotational viscosity (γ₁) and the cell gap (d).

Key findings in the research of this class of compounds include:

Low Viscoelastic Ratios: Bicyclohexyl liquid crystals can be synthesized to have low viscoelastic ratios (γ₁/k), which is a direct indicator of fast response times. scilit.comelectronicsandbooks.com

Tunable Elastic Constants: By modifying the molecular structure, such as the position of double bonds in alkenyl side chains, the ratio of bend to splay elastic constants (k₃₃/k₁₁) can be tuned over a wide range. scilit.com This allows for the optimization of the liquid crystal mixture for various display modes, like twisted nematic (TN) and super-twisted nematic (STN) displays.

Low Optical Anisotropy: This class of materials typically exhibits low optical anisotropy (Δn < 0.1), which is beneficial for certain display applications. researchgate.netoup.com

While specific data for 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- is not widely published, the general properties of related bicyclohexyl compounds, such as 4-cyano-4'-alkyl-1,1'-bicyclohexyls, have been extensively studied to understand these structure-property relationships. oup.com The optimization of these parameters is crucial for achieving the high multiplexibility and short response times required in modern field-effect LCDs. scilit.comucf.edu

Development of Nanostructured Liquid Crystalline Ion Conductors

A promising area of research is the use of liquid crystals to create highly ordered, nanostructured materials for ion transport. Bicyclohexyl scaffolds are used as rigid, non-polar segments in specifically designed molecules that self-assemble into phases with distinct ion-conducting channels, offering potential applications in next-generation batteries and energy devices. rsc.orgresearchgate.net

Researchers have successfully designed and synthesized rod-like liquid crystalline molecules that feature a rigid bicyclohexyl core connected to a polar, ion-coordinating group via a flexible spacer. rsc.orgresearchgate.net These molecules are designed to self-assemble into layered smectic phases.

The fundamental design principle involves nanosegregation, where the non-polar bicyclohexyl parts of the molecules aggregate, and the polar parts, which can complex with salts like lithium triflimide (LiTFSI), also form separate, continuous layers. rsc.org This self-assembly creates well-defined two-dimensional (2D) pathways for ion conduction within the smectic layers. rsc.orgrsc.org The molecular assemblies of these compounds, when mixed with a lithium salt, provide these 2D ion-conductive pathways, which are crucial for efficient ion transport. scilit.comrsc.org

The nature of the flexible spacer that links the bicyclohexyl core to the polar moiety plays a critical role in both the liquid crystalline properties and the ionic conductivity of the resulting material. rsc.orgresearchgate.net Studies have systematically compared the effects of different types of spacers.

Oligooxyethylene Spacers: These spacers are polar and highly flexible. Their ether oxygens can participate in the coordination of lithium ions, contributing to the ion-conductive pathway. rsc.orgresearchgate.net Materials with oligooxyethylene spacers tend to exhibit liquid crystalline phases over wider temperature ranges and show significantly higher ionic conductivities. researchgate.net The flexibility of these chains is thought to increase the fluidity of the ionic pathways, thereby enhancing ion transport. rsc.orgresearchgate.net

Alkylene Spacers: These spacers are non-polar and generally less flexible than their oligooxyethylene counterparts. Liquid crystals incorporating alkylene spacers tend to form more ordered and thermally stable smectic phases. rsc.org However, their ionic conductivity is typically lower than that of materials with oligooxyethylene spacers. rsc.org Research has also shown that for alkylene-based spacers, an odd-even effect exists: spacers with an even number of carbon atoms tend to result in materials with wider liquid crystal temperature ranges and higher ionic conductivities compared to those with an odd number of carbons. researchgate.net

The following table summarizes the comparative effects of these spacers on the properties of bicyclohexyl-based liquid crystalline ion conductors.

| Feature | Oligooxyethylene Spacers | Alkylene Spacers |

| Polarity | Polar | Non-polar |

| Flexibility | High | Lower |

| Ionic Conductivity | Higher | Lower |

| Thermal Stability of LC Phase | Lower | Higher (more ordered) |

| Ion Transport Mechanism | Enhanced fluidity of nanochannels | More restricted pathways |

This table is based on comparative findings from sources rsc.org and researchgate.net.

This research demonstrates that by carefully selecting the flexible spacer, it is possible to tune the properties of these 2D ion conductors, balancing thermal stability with ionic transport efficiency. rsc.org

Fundamental Research into Cholesteric Liquid Crystal Devices

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical arrangement of molecules. wikipedia.orgberkeley.edu This structure arises when a chiral dopant is added to a nematic liquid crystal host. wikipedia.orgtcichemicals.com The pitch of the helix determines the wavelength of light that is selectively reflected, giving CLCs their characteristic colors and making them useful for applications such as temperature sensors, reflective displays, and smart windows. tcichemicals.commdpi.com

The fundamental research in this area involves understanding how the properties of the nematic host and the chiral dopant influence the final properties of the CLC device. A nematic liquid crystal like 1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- could theoretically serve as a component in the nematic host mixture for a CLC. The key properties of a nematic host that are relevant for this application include:

A broad nematic temperature range: To ensure the device operates reliably over a range of temperatures.

Low viscosity: To allow for fast switching between different states if the device is active (electrically switchable). Bicyclohexyl LCs are known for this property. scilit.com

Chemical stability: To ensure a long operational lifetime.

Appropriate birefringence (Δn): The birefringence of the host affects the reflection bandwidth of the CLC. The low birefringence of bicyclohexyl compounds could be advantageous for applications requiring a narrow reflection band. researchgate.net